

# **Application Notes and Protocols for Investigating Drug Interactions of ACP-5862**

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For Researchers, Scientists, and Drug Development Professionals

### Introduction

**ACP-5862** is the major and pharmacologically active metabolite of acalabrutinib, a Bruton tyrosine kinase (BTK) inhibitor.[1][2][3] Understanding the drug-drug interaction (DDI) potential of **ACP-5862** is critical for ensuring the safe and effective use of acalabrutinib, as both parent drug and metabolite contribute to the overall clinical effect.[2][4] These application notes provide a comprehensive experimental design to evaluate the DDI profile of **ACP-5862** in vitro and in vivo, in accordance with regulatory guidelines.

#### Pharmacokinetic Profile of ACP-5862:

- Metabolism: ACP-5862 is formed from acalabrutinib primarily through oxidation mediated by the cytochrome P450 enzyme CYP3A4.[2][4][5] CYP3A4 is also involved in the subsequent metabolism of ACP-5862.[1]
- Transporters: Both acalabrutinib and ACP-5862 are substrates of the efflux transporters P-glycoprotein (P-gp, MDR1) and Breast Cancer Resistance Protein (BCRP).[2][4]
- Inhibitory Potential: In vitro studies have shown that ACP-5862 is a weak time-dependent inhibitor of CYP3A4 and CYP2C8.[1][6]



Based on this profile, the experimental design will focus on interactions involving CYP3A4, CYP2C8, P-gp, and BCRP.

# Data Presentation: Summary of Potential In Vitro DDI Study Outcomes

The following tables are structured to present the quantitative data that would be generated from the described experimental protocols.

Table 1: ACP-5862 as a Potential Inhibitor of Cytochrome P450 Enzymes

Enzyme	Inhibition Type	Probe Substrate	IC50 (μM)	Κ <sub>ι</sub> (μΜ)
CYP3A4	Time-Dependent	Midazolam	[Experimental Value]	[Experimental Value]
CYP2C8	Time-Dependent	Amodiaquine	[Experimental Value]	[Experimental Value]
CYP1A2	Reversible	Phenacetin	[Experimental Value]	[Experimental Value]
CYP2B6	Reversible	Bupropion	[Experimental Value]	[Experimental Value]
CYP2C9	Reversible	Diclofenac	[Experimental Value]	[Experimental Value]
CYP2C19	Reversible	S-Mephenytoin	[Experimental Value]	[Experimental Value]
CYP2D6	Reversible	Dextromethorpha n	[Experimental Value]	[Experimental Value]

Table 2: ACP-5862 as a Potential Inducer of Cytochrome P450 Enzymes



Enzyme	Test System	Positive Control	Parameter	Fold Induction (ACP-5862)	Fold Induction (Control)
CYP3A4	Human Hepatocytes	Rifampicin (10 μM)	mRNA	[Experimental Value]	[Experimental Value]
CYP1A2	Human Hepatocytes	Omeprazole (50 μM)	mRNA	[Experimental Value]	[Experimental Value]
CYP2B6	Human Hepatocytes	Phenobarbital (750 μM)	mRNA	[Experimental Value]	[Experimental Value]

Table 3: ACP-5862 Interaction with P-gp and BCRP Transporters

Transporter	Assay Type	Test System	Probe Substrate	Result
P-gp (MDR1)	Substrate Assessment	MDCK-MDR1 cells	N/A	Efflux Ratio: [Value]
P-gp (MDR1)	Inhibition	MDCK-MDR1 cells	Digoxin	IC50 (μM): [Value]
BCRP	Substrate Assessment	Caco-2 cells	N/A	Efflux Ratio: [Value]
BCRP	Inhibition	Caco-2 cells	Prazosin	IC50 (μM): [Value]

Table 4: Plasma Protein Binding of ACP-5862

Species	Method	% Bound	Fraction Unbound (fu)
Human	Equilibrium Dialysis	[Experimental Value]	[Experimental Value]
Rat	Equilibrium Dialysis	[Experimental Value]	[Experimental Value]
Dog	Equilibrium Dialysis	[Experimental Value]	[Experimental Value]



# Experimental Protocols Protocol 1: In Vitro Cytochrome P450 Inhibition Assays

Objective: To determine the potential of ACP-5862 to inhibit major human CYP isoforms.

#### Methodology:

- Test System: Pooled human liver microsomes (HLM) or recombinant human CYP enzymes.
- Reversible Inhibition (for all major CYPs):
  - Prepare a series of concentrations of ACP-5862.
  - Incubate ACP-5862 with HLM and a specific CYP probe substrate (at a concentration approximate to its K<sub>m</sub>) in the presence of an NADPH-generating system.
  - After a defined incubation period, stop the reaction.
  - Quantify the formation of the specific metabolite of the probe substrate using LC-MS/MS.
  - Calculate the percent inhibition at each ACP-5862 concentration and determine the IC₅₀ value.
- Time-Dependent Inhibition (TDI) for CYP3A4 and CYP2C8:
  - Pre-incubate ACP-5862 with HLM and an NADPH-generating system for various time points (e.g., 0, 15, 30 minutes).
  - Following pre-incubation, add the probe substrate to initiate the reaction.
  - After a short incubation period, terminate the reaction and quantify metabolite formation.
  - An increase in inhibitory potency with pre-incubation time suggests TDI. Determine K<sub>i</sub> and k<sub>inact</sub> values.
- Data Analysis:



- IC₅₀ values are determined by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
- K<sub>i</sub> values can be calculated from IC<sub>50</sub> values using the Cheng-Prusoff equation for reversible inhibitors.

### **Protocol 2: In Vitro Cytochrome P450 Induction Assays**

Objective: To evaluate the potential of **ACP-5862** to induce the expression of CYP1A2, CYP2B6, and CYP3A4.

#### Methodology:

- Test System: Cryopreserved primary human hepatocytes from at least three different donors.
- Treatment: Culture hepatocytes and treat with multiple concentrations of **ACP-5862**, a positive control inducer (e.g., rifampicin for CYP3A4), and a vehicle control for 48-72 hours.
- Endpoint Measurement:
  - Harvest the cells and isolate mRNA.
  - Perform quantitative real-time PCR (qRT-PCR) to measure the relative mRNA levels of the target CYP enzymes.
- Data Analysis:
  - Calculate the fold induction of mRNA expression relative to the vehicle control.
  - Compare the induction potential of ACP-5862 to that of the positive control.

## Protocol 3: Transporter Interaction Assays (P-gp and BCRP)

Objective: To determine if ACP-5862 is a substrate and/or inhibitor of P-gp and BCRP.

Methodology:



#### Test System:

- For P-gp: MDCKII cells overexpressing human MDR1 (MDCK-MDR1) and wild-type
   MDCKII cells as a control.
- For BCRP: Caco-2 cells, which endogenously express BCRP.
- Substrate Assessment (Bidirectional Transport Assay):
  - Culture the cells on permeable Transwell® supports to form a polarized monolayer.
  - Add ACP-5862 to either the apical (A) or basolateral (B) chamber.
  - At various time points, sample the medium from the opposite chamber and quantify the concentration of ACP-5862 using LC-MS/MS.
  - Calculate the apparent permeability coefficients (Papp) in both directions (A-to-B and B-to-A).
  - An efflux ratio (Papp(B-A) / Papp(A-B)) significantly greater than 2 suggests active efflux.
     The involvement of a specific transporter can be confirmed by running the assay in the presence of a known inhibitor.
- Inhibition Assessment:
  - Perform a bidirectional transport assay with a known probe substrate for the transporter (e.g., digoxin for P-gp, prazosin for BCRP).
  - Conduct the assay in the presence of various concentrations of ACP-5862.
  - A concentration-dependent decrease in the efflux of the probe substrate indicates inhibition by ACP-5862.
  - Calculate the IC50 value for inhibition.

## **Protocol 4: Plasma Protein Binding Assay**

Objective: To determine the extent to which **ACP-5862** binds to plasma proteins.

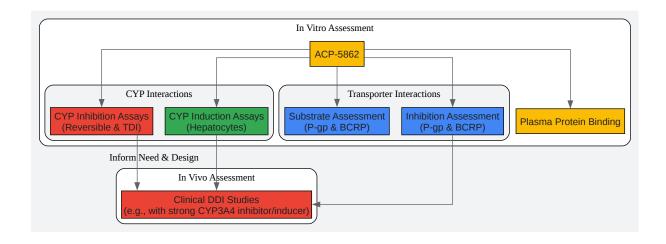


#### Methodology:

- Method: Equilibrium dialysis is the gold-standard method.
- Procedure:
  - Place plasma containing ACP-5862 on one side of a semipermeable membrane and a protein-free buffer on the other side.
  - Allow the system to equilibrate at 37°C.
  - After equilibration, measure the concentration of ACP-5862 in both the plasma and buffer compartments using LC-MS/MS.
- Data Analysis:
  - Calculate the percentage of ACP-5862 bound to plasma proteins and the fraction unbound (fu).

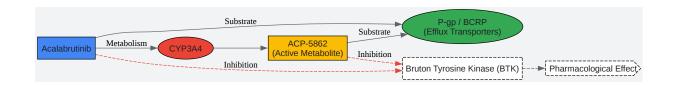
### **Visualizations**





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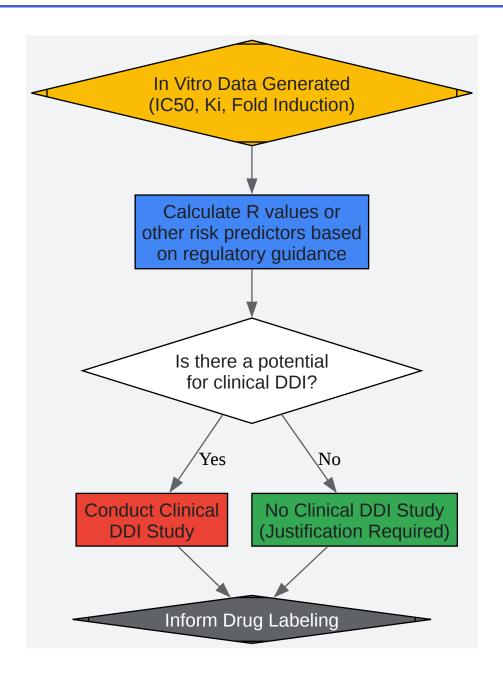
Caption: Overall workflow for **ACP-5862** drug interaction studies.



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Caption: Metabolic and activity pathway of acalabrutinib and ACP-5862.





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Caption: Decision tree for clinical DDI study based on in vitro data.

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